3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide
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Overview
Description
3,5-Dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, a trichloroethyl moiety, and a naphthylamine group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide typically involves multiple steps, starting with the nitration of benzamide derivatives. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions of the benzamide ring. The trichloroethyl group is then introduced through a chlorination reaction, followed by the coupling of the naphthylamine group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitrobenzamide derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3,5-Dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro groups and the trichloroethyl moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide
- 3,5-Dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide
- 3,5-Dinitro-N-[2,2,2-trichloro-1-(3-toluidino)ethyl]benzamide
- 3,5-Dinitro-N-[2,2,2-trichloro-1-(2-toluidino)ethyl]benzamide
Uniqueness
3,5-Dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide is unique due to the presence of the naphthylamine group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C19H13Cl3N4O5 |
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Molecular Weight |
483.7 g/mol |
IUPAC Name |
3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C19H13Cl3N4O5/c20-19(21,22)18(23-16-7-3-5-11-4-1-2-6-15(11)16)24-17(27)12-8-13(25(28)29)10-14(9-12)26(30)31/h1-10,18,23H,(H,24,27) |
InChI Key |
WUOFAVSGUQQULF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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